(2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid
CAS No.:
Cat. No.: VC20352953
Molecular Formula: C9H15NO5
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO5 |
|---|---|
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m0/s1 |
| Standard InChI Key | ZAAGFPCWFSEKCQ-NTSWFWBYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CO[C@H]1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1COC1C(=O)O |
Introduction
Structural and Stereochemical Features
Core Architecture
The compound’s structure centers on a four-membered oxetane ring, which introduces significant ring strain (approximately 106 kJ/mol) compared to larger cyclic ethers. This strain influences both reactivity and conformational rigidity . The (2R,3S) stereochemistry ensures precise spatial arrangement of the Boc-protected amine at C3 and the carboxylic acid at C2, enabling selective interactions in synthetic pathways .
Hydrogen-Bonding and Steric Effects
The oxetane oxygen participates in hydrogen bonding, while the Boc group () provides steric shielding to the amine, preventing undesired nucleophilic attacks during peptide coupling . The carboxylic acid moiety () enhances solubility in polar solvents and facilitates salt formation, critical for purification .
Synthetic Methodologies
Rhodium-Catalyzed O–H Insertion and Cyclization
A high-yielding route involves rhodium(II)-catalyzed O–H insertion of diazo compounds with 2-bromoethanol, followed by base-mediated cyclization (e.g., LiHMDS in THF at 0°C) . For example, diazo ester 1a reacts with 2-bromoethanol to form intermediate 2a, which cyclizes to oxetane 3a in 93% yield (Table 1) .
Table 1: Synthesis of Oxetane Derivatives via Rhodium Catalysis
| Entry | Diazo Compound | Product | Yield (%) |
|---|---|---|---|
| 1 | 1a (R = Ph) | 3a | 93 |
| 2 | 1b (R = Weibreb amide) | 3b | 89 |
Strecker and Henry Reactions
Alternative approaches utilize Strecker synthesis with TMSCN and amines to introduce amino groups, or Henry reactions with nitroalkanes to generate β-nitro alcohols, which are subsequently cyclized . For instance, treatment of oxetan-3-one with nitromethane under Henry conditions yields 3-nitrooxetane-3-carboxylic acid, a precursor to Boc-protected derivatives .
Resolution of Racemates
Chiral resolution via enzymatic hydrolysis or chromatography is often required to isolate the (2R,3S) enantiomer from racemic mixtures .
Applications in Peptide Synthesis and Drug Discovery
Boc Deprotection and Amide Bond Formation
The Boc group is cleaved under acidic conditions (e.g., TFA in DCM), exposing the primary amine for coupling with activated carboxylic acids . The oxetane ring remains intact under mild deprotection conditions, as demonstrated by the stability of 14 after TFA treatment (Scheme 2c) .
Bioisosteric Replacement
Oxetanes serve as carbonyl or carboxylic acid bioisosteres, improving metabolic stability and membrane permeability. For example, oxetane-3-ol mimics carboxylic acids in kinase inhibitors, reducing ionization while maintaining hydrogen-bonding capacity .
Fragment-Based Drug Design
The compound’s compact structure and polarity make it a valuable fragment in lead optimization. Its of 0.8 and polar surface area (85 Ų) align with Lipinski’s criteria for oral bioavailability .
Mechanistic Insights and Reactivity
Acid-Catalyzed Isomerization
Under acidic or thermal conditions, oxetane-carboxylic acids undergo isomerization to γ-lactones via ring opening and recyclization (Scheme 3) . For example, heating 3a in dioxane/water at 100°C yields lactone 3b (87% conversion) .
Equation 1: Isomerization to γ-Lactone
Photoredox Decarboxylation
Visible-light-mediated decarboxylation using Ir(ppy)₃ as a photocatalyst generates oxetane radicals, which participate in [2+2] cycloadditions with alkenes, bypassing UV-mediated Paternò-Büchi reactions .
Comparative Analysis with Related Oxetanes
Table 2: Key Properties of Oxetane Derivatives
| Compound | logP | PSA (Ų) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| (2R,3S)-Boc-oxetane | 0.8 | 85 | >24 |
| Oxetane-3-carboxylic acid | −0.3 | 75 | 12 |
| 3-Nitrooxetane | 1.2 | 95 | 6 |
Recent Advances and Future Directions
Photoredox Applications
The 2025 study by Huang et al. demonstrates visible-light-driven decarboxylation to form bicyclic ethers, expanding access to strained architectures .
Enzymatic Functionalization
Engineered transaminases and ketoreductases are being explored to introduce chirality in oxetane synthesis, reducing reliance on chiral resolution .
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